molecular formula C15H16BClO3 B1591257 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 849062-38-0

4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B1591257
CAS No.: 849062-38-0
M. Wt: 290.5 g/mol
InChI Key: MBKKDZFJTODELM-UHFFFAOYSA-N
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Description

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorobenzyloxy group and two methyl groups at the 3 and 5 positions. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyloxy-3,5-dimethylphenylboronic acid from commercially available starting materials.

    Formation of Boronic Acid: The key step involves the formation of the boronic acid group.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of 4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Mechanism of Action

The mechanism of action of 4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is unique due to the presence of the chlorobenzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKKDZFJTODELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584491
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-38-0
Record name {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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